Cas no 2987-46-4 ((4-aminophenyl)sulfanylformonitrile)

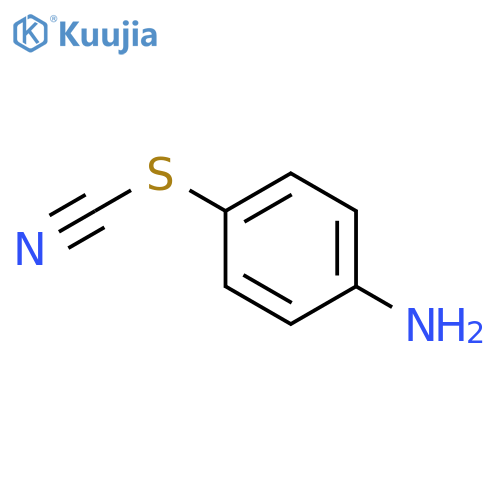

2987-46-4 structure

商品名:(4-aminophenyl)sulfanylformonitrile

(4-aminophenyl)sulfanylformonitrile 化学的及び物理的性質

名前と識別子

-

- Thiocyanic acid,4-aminophenyl ester

- (4-aminophenyl) thiocyanate

- 4-amino phenyl thiocyanate

- 2-thiocyanatoaniline

- 4-thiocyanatobenzamine

- 4-thiocyanatobenzenamine

- 4-Thiocyanoaniline

- Aniline, p-thiocyanato-

- Anilinrhodanil

- p-aminophenyl thiocyanate

- p-Rhodananiline

- p-Thiocyanatoaniline

- p-Thiocyano-aniline

- Rhodan

- Rodan

- Rodan [Czech]

- 2987-46-4

- NSC227955

- CS-0220975

- p-Aminophenylthiocyanat

- SCHEMBL126505

- UNII-Q83LHW6L5V

- BRN 1365182

- Q83LHW6L5V

- Thiocyanic acid, 4-aminophenyl ester

- [(4-aminophenyl)sulfanyl]formonitrile

- HMS1409J16

- MFCD00042820

- AKOS000313286

- SY333399

- Enamine_005494

- 4-Thiocyanatoaniline

- NS-01155

- (4-Aminophenyl)thiocyanate

- 4-13-00-01303 (Beilstein Handbook Reference)

- NSC 227955

- AI3-24798

- Thiocyanic acid, p-aminophenyl ester

- 1-Amino-4-thiocyanatobenzene

- Anilinrhodanil [German]

- DTXSID20183985

- NJYFRQQXXXRJHK-UHFFFAOYSA-N

- WLN: ZR DSCN

- E83756

- 4-aminophenyl thiocyanate

- SB75949

- EN300-08037

- NSC-227955

- aniline, 4-thiocyanato-

- (4-aminophenyl)sulfanylformonitrile

-

- インチ: InChI=1S/C7H6N2S/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,9H2

- InChIKey: NJYFRQQXXXRJHK-UHFFFAOYSA-N

- ほほえんだ: N#CSC1C=CC(N)=CC=1

計算された属性

- せいみつぶんしりょう: 150.02528

- どういたいしつりょう: 150.025

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 75.1A^2

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- 密度みつど: 1.2162 (rough estimate)

- ゆうかいてん: 142°C

- ふってん: 314.5°C at 760 mmHg

- フラッシュポイント: 144°C

- 屈折率: 1.5500 (estimate)

- PSA: 49.81

- LogP: 2.42318

(4-aminophenyl)sulfanylformonitrile セキュリティ情報

- 危険物輸送番号:UN 2811

- 包装カテゴリ:III

- 危険レベル:6.1(b)

- 包装グループ:III

- 危険レベル:6.1(b)

(4-aminophenyl)sulfanylformonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR007KQW-100mg |

Thiocyanic acid,4-aminophenyl ester |

2987-46-4 | 95% | 100mg |

$131.00 | 2025-01-23 | |

| A2B Chem LLC | AD52380-500mg |

4-Aminophenyl thiocyanate |

2987-46-4 | 95% | 500mg |

$255.00 | 2024-04-20 | |

| A2B Chem LLC | AD52380-50mg |

4-Aminophenyl thiocyanate |

2987-46-4 | 95% | 50mg |

$88.00 | 2024-04-20 | |

| A2B Chem LLC | AD52380-100mg |

4-Aminophenyl thiocyanate |

2987-46-4 | 95% | 100mg |

$117.00 | 2024-04-20 | |

| A2B Chem LLC | AD52380-250mg |

4-Aminophenyl thiocyanate |

2987-46-4 | 95% | 250mg |

$151.00 | 2024-04-20 | |

| Aaron | AR007KQW-2.5g |

Thiocyanic acid,4-aminophenyl ester |

2987-46-4 | 95% | 2.5g |

$831.00 | 2025-01-23 | |

| Aaron | AR007KQW-5g |

Thiocyanic acid,4-aminophenyl ester |

2987-46-4 | 95% | 5g |

$1218.00 | 2025-01-23 | |

| Aaron | AR007KQW-250mg |

Thiocyanic acid,4-aminophenyl ester |

2987-46-4 | 95% | 250mg |

$177.00 | 2025-01-23 | |

| 1PlusChem | 1P007KIK-500mg |

Thiocyanic acid,4-aminophenyl ester |

2987-46-4 | 95% | 500mg |

$305.00 | 2025-02-22 | |

| 1PlusChem | 1P007KIK-5g |

Thiocyanic acid,4-aminophenyl ester |

2987-46-4 | 95% | 5g |

$1128.00 | 2025-02-22 |

(4-aminophenyl)sulfanylformonitrile 関連文献

-

Tania R. van den Ancker,Graeme R. Hanson,Fu-Chin Lee,Colin L. Raston generation of lithium and sodium reagents. Tania R. van den Ancker Graeme R. Hanson Fu-Chin Lee Colin L. Raston Chem. Commun. 1997 125

-

3. 269. The chemotherapy of am?biasis. Some N-substituted dichloroacetamidesD. A. A. Kidd,D. E. Wright J. Chem. Soc. 1962 1420

-

5. C.—Yellow colouring principles contained in various tannin matters. Part VI. Rhus Cotinus and Rhus rhodanthemaArthur George Perkin J. Chem. Soc. Trans. 1898 73 1016

2987-46-4 ((4-aminophenyl)sulfanylformonitrile) 関連製品

- 13769-43-2(potassium metavanadate)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2987-46-4)4-Thiocyanatoaniline

清らかである:99%

はかる:10g

価格 ($):2876.0